molecular formula C8H14OS2 B12737867 Carbonodithioic acid, O-butyl S-2-propenyl ester CAS No. 7124-53-0

Carbonodithioic acid, O-butyl S-2-propenyl ester

Cat. No.: B12737867
CAS No.: 7124-53-0
M. Wt: 190.3 g/mol
InChI Key: XKPKXFGDRNCNQO-UHFFFAOYSA-N
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Description

Carbonodithioic acid, O-butyl S-2-propenyl ester is an organic compound with the molecular formula C8H14OS2 It is a derivative of carbonodithioic acid and features both butyl and 2-propenyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonodithioic acid, O-butyl S-2-propenyl ester typically involves the esterification of carbonodithioic acid with butanol and 2-propenyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbonodithioic acid, O-butyl S-2-propenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbonodithioic acid, O-butyl S-2-propenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Carbonodithioic acid, O-butyl S-2-propenyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester groups can undergo hydrolysis, releasing active intermediates that can modify the activity of target molecules. The pathways involved may include covalent bonding with active sites or allosteric modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbonodithioic acid, O-ethyl S-2-propenyl ester
  • Carbonodithioic acid, O-butyl S-2-butyl ester
  • Carbonodithioic acid, O-methyl S-2-propenyl ester

Uniqueness

Carbonodithioic acid, O-butyl S-2-propenyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

7124-53-0

Molecular Formula

C8H14OS2

Molecular Weight

190.3 g/mol

IUPAC Name

O-butyl prop-2-enylsulfanylmethanethioate

InChI

InChI=1S/C8H14OS2/c1-3-5-6-9-8(10)11-7-4-2/h4H,2-3,5-7H2,1H3

InChI Key

XKPKXFGDRNCNQO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=S)SCC=C

Origin of Product

United States

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